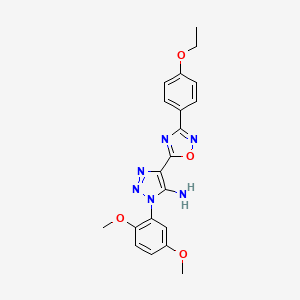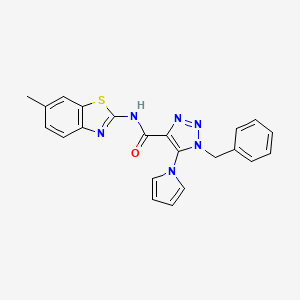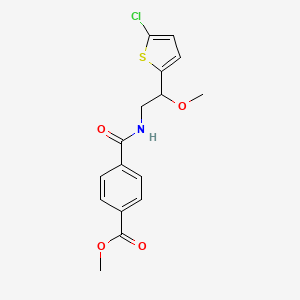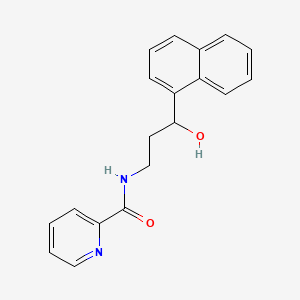![molecular formula C11H12N4O4 B2655065 methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate CAS No. 936081-95-7](/img/structure/B2655065.png)
methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate” is a chemical compound with the molecular formula C11H12N4O4 . It has an average mass of 264.237 Da and a monoisotopic mass of 264.085846 Da .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “this compound”, has been a topic of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C11H12N4O4 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.Scientific Research Applications
Crystal Structure Analysis
The compound methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate, when studied through its reactions and products, provides insights into the molecular interactions and structural configurations important for scientific research. For instance, the study by Lee, Ryu, and Lee (2017) on the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, reveals the molecular arrangement resulting from reactions between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate. This study offers a glimpse into the structural characteristics and potential reactivity of tetrazole-containing compounds, which are valuable for designing molecules with desired properties (S. Lee, J. Ryu, & Junseong Lee, 2017).
Biochemical Transformations
Engelmann, Kaufmann, and Diekert (2001) explored the biochemical processes involving a related compound, focusing on the enzymatic transfer of methyl groups in microbial systems. Their work on the veratrol:corrinoid protein methyl transferase from Acetobacterium dehalogenans highlights the biochemical versatility of methoxy and related groups in microbial metabolism. Such studies are foundational for understanding biochemical pathways that could be harnessed for biotechnological applications, including bioremediation and synthesis of complex molecules (T. Engelmann, F. Kaufmann, & G. Diekert, 2001).
Chemical Synthesis and Molecular Interactions
Research on the synthetic applications and molecular interactions of compounds containing the methoxy tetrazole moiety has led to the development of novel methodologies and compounds with potential pharmaceutical applications. For example, studies on the synthesis and crystal structure characterization of compounds structurally related to this compound provide insights into the molecular basis for their reactivity and interactions, which are crucial for the design of new materials and drugs. Mao et al. (2015) characterized the molecular structure of a compound with a similar functional group arrangement, offering valuable information on its potential as a building block in materials science and medicinal chemistry (Da-jie Mao, C. Hu, Wei-wei Wang, Xiao-hua Du, & Zhen-yuan Xu, 2015).
properties
IUPAC Name |
methyl 2-[2-methoxy-4-(tetrazol-1-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c1-17-10-5-8(15-7-12-13-14-15)3-4-9(10)19-6-11(16)18-2/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFGWBZNUPOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=NN=N2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

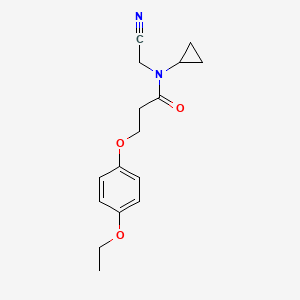

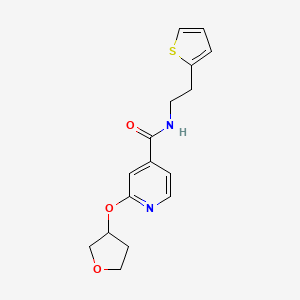
![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)

![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)
![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)

![2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2654993.png)
